molecular formula C8H7NO4 B1276653 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 20332-16-5

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1276653
CAS No.: 20332-16-5
M. Wt: 181.15 g/mol
InChI Key: OJTOAMSTANUUMJ-UHFFFAOYSA-N
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Description

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzo[d][1,3]dioxole, featuring an amino group at the 6th position and a carboxylic acid group at the 5th position

Scientific Research Applications

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 1,3-benzodioxole.

    Nitration: The precursor undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other suitable reducing agents.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino and carboxylic acid groups play crucial roles in its interactions with molecular targets, influencing pathways involved in cell signaling, metabolism, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Nitrobenzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but with a nitro group instead of an amino group.

    6-Hydroxybenzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but with a hydroxy group instead of an amino group.

    6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but with a methyl group instead of an amino group.

Uniqueness

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the benzo[d][1,3]dioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

6-amino-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTOAMSTANUUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427705
Record name 6-Amino-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20332-16-5
Record name 6-Amino-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,3-dioxaindane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-nitro-benzo[1,3]dioxole-5-carboxylic acid (19 g, 90 mmol) in 500 mL ethanol was hydrogenated at 50 psig over 5 g of 5% palladium on carbon for 2 hours. Catalyst was filtered off with Celite® and solvent was removed in vacuo to give 6-amino-benzo[1,3]dioxole-5-carboxylic acid; 4.5 g (27%) used without further purification.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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